咖啡酸3-葡萄糖苷

描述

Synthesis Analysis

Caffeic acid 3-glucoside can be synthesized through enzymatic modification involving transglucosylation. A study by (Nam et al., 2017) demonstrated the use of dextransucrase from Leuconostoc mesenteroides to modify caffeic acid with sucrose, producing caffeic acid-3-O-α-d-glucopyranoside. This enzymatic approach offers a viable method for enhancing the compound's water solubility and bioactive properties.

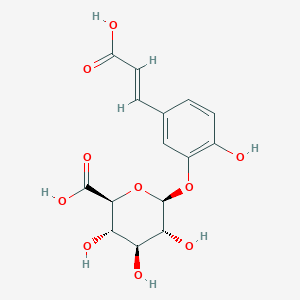

Molecular Structure Analysis

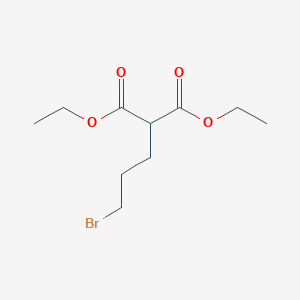

The molecular structure of caffeic acid 3-glucoside, identified as caffeic acid-3-O-α-d-glucopyranoside, plays a crucial role in its functional properties. The glucosylation process alters its physicochemical characteristics, improving solubility and biological activity compared to its precursor, caffeic acid.

Chemical Reactions and Properties

Caffeic acid 3-glucoside's chemical reactions primarily involve its antioxidant and anti-inflammatory activities. Its structure, featuring phenolic hydroxyl groups, allows for effective radical scavenging and interaction with cellular components to modulate oxidative stress and inflammation.

Physical Properties Analysis

The glucosylation of caffeic acid significantly enhances its water solubility. (Nam et al., 2017) reported a threefold increase in water solubility for caffeic acid-3-O-α-d-glucopyranoside compared to caffeic acid, which is critical for its application in aqueous solutions and products.

科学研究应用

葡萄酒化学:已经研究了咖啡酸3-葡萄糖苷在葡萄酒中对羟基肉桂酸及其衍生物稳定性的作用,有助于理解葡萄酒化学和陈化过程(Sáenz-Navajas, Tena, & Fernández-Zurbano, 2009)。

食品和药品中的功能应用:研究表明,咖啡酸-3-O-α-d-葡萄糖苷在食品和药品中具有潜在应用,特别是因其水溶性、抗脂质过氧化作用和抑制结肠癌细胞生长的效果(Nam et al., 2017)。

抗自由基作用:咖啡酸3-葡萄糖苷被确定为潜在的一般自由基保护剂,并参与通向木质素合成和次生代谢产物生产的途径(Lim, Higgins, Li, & Bowles, 2003)。

抗氧化性质:在桂花花中发现的咖啡酸3-葡萄糖苷对DPPH和ABTS自由基表现出强大的清除活性,表明其具有抗氧化潜力(Li, Chai, Shen, & Li, 2017)。

酶抑制剂:已知它是透明质酸酶和丁酰胆碱酯酶的抑制剂,表明其在各种医学应用中具有治疗潜力(Kubínová等,2019)。

抗糖尿病药物:咖啡酸显示出作为抗糖尿病药物的潜力,可能有助于抑制2型糖尿病的进展,并增强脂肪细胞对葡萄糖摄取、胰岛素分泌和抗氧化能力(Jung et al., 2006)。

在色彩和风味化学中的应用:咖啡酸醌对各种葡萄糖苷的降解,如番茄红素和花青素3-葡萄糖苷,揭示了它在食品化学中对颜色和风味的影响(Kader et al., 2001; Kader, Irmouli, Zitouni, Nicolas, & Metche, 1999)。

增强水溶性和抗氧化性质:咖啡酸3-葡萄糖苷增强了咖啡酸在水中的溶解性,同时保持其抗氧化和抗突变性能(Nishimura, Kometani, Takii, Terada, & Okada, 1995)。

减少脂肪在脂肪细胞中的积累:它减少了脂肪在脂肪细胞中的积累、活性氧化物的形成以及线粒体跨膜电位的改变(Dantas et al., 2018)。

抗癌活性:虽然咖啡酸葡萄糖苷对特定细胞系显示出较弱的抗癌活性,但咖啡酸本身具有更强的抗癌效果(Al-Taweel et al., 2015)。

工业应用:由于其低溶解度和稳定性,咖啡酸葡萄糖苷的酶促生产可能具有潜在的工业应用(Shin, Cheong, Lee, & Kim, 2009)。

蔬菜中的天然产物:它存在于卷心菜叶中,表明可能具有健康益处(Nielsen, Olsen, & Petersen, 1993)。

抗炎作用:咖啡酸的某些葡萄糖苷具有优越的抗炎作用和改善的细胞毒性,与其母化合物相比,表明它们作为治疗药物候选物的潜力(Li et al., 2019)。

安全和危害

The safety data sheet for Caffeic Acid 3-β-D-Glucoside suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

属性

IUPAC Name |

(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O9/c16-6-10-12(20)13(21)14(22)15(24-10)23-9-5-7(1-3-8(9)17)2-4-11(18)19/h1-5,10,12-17,20-22H,6H2,(H,18,19)/b4-2+/t10-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPSZFXPZWQLOG-VHCZEJTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415187 | |

| Record name | Caffeic acid 3-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caffeic acid 3-glucoside | |

CAS RN |

24959-81-7 | |

| Record name | Caffeic acid 3-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30602.png)

![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30604.png)

![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30606.png)

![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30607.png)

![3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid](/img/structure/B30615.png)